methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate
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Overview
Description
Preparation Methods
The synthetic route typically starts with the phenanthrene core, followed by chlorination, hydroxylation, and esterification reactions . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. The phenanthrene core structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar compounds to methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate include:
Methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate: A similar compound with slight variations in the hydrogenation state of the phenanthrene core.
Other phenanthrene derivatives: Compounds with different substituents on the phenanthrene core, which may exhibit different chemical and biological properties.
Properties
CAS No. |
83400-65-1 |
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Molecular Formula |
C20H27ClO5 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
methyl 8-chloro-7-(1,2-dihydroxypropan-2-yl)-3-hydroxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H27ClO5/c1-19-9-11(23)8-13(18(24)26-3)15(19)5-4-12-14(19)6-7-16(17(12)21)20(2,25)10-22/h6-7,11,13,15,22-23,25H,4-5,8-10H2,1-3H3 |
InChI Key |
VMZMOWPGCVAPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CC(C1CCC3=C2C=CC(=C3Cl)C(C)(CO)O)C(=O)OC)O |
Origin of Product |
United States |
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